molecular formula C29H35N5O4 B10873059 2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide

2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide

Cat. No.: B10873059
M. Wt: 517.6 g/mol
InChI Key: KMSNRQRZQPLLOG-PRSFZBSTSA-N
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Description

2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, an indole moiety, and a hydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form the Schiff base intermediate.

    Indole Derivative Synthesis: Concurrently, the indole derivative is synthesized through a series of reactions starting from indole-2-carboxylic acid.

    Coupling Reaction: The final step involves coupling the Schiff base intermediate with the indole derivative under specific conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the Schiff base linkage, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to natural ligands. This makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating specific diseases.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • **2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide
  • **2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities due to subtle differences in its molecular structure.

This detailed overview provides a comprehensive understanding of 2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C29H35N5O4

Molecular Weight

517.6 g/mol

IUPAC Name

N-[2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]imino-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide

InChI

InChI=1S/C29H35N5O4/c1-28(2)13-21-14-29(3,17-28)18-33(21)19-34-24-8-6-5-7-23(24)26(27(34)36)32-31-25(35)16-38-30-15-20-9-11-22(37-4)12-10-20/h5-12,15,21,36H,13-14,16-19H2,1-4H3/b30-15+,32-31?

InChI Key

KMSNRQRZQPLLOG-PRSFZBSTSA-N

Isomeric SMILES

CC1(CC2CC(C1)(CN2CN3C4=CC=CC=C4C(=C3O)N=NC(=O)CO/N=C/C5=CC=C(C=C5)OC)C)C

Canonical SMILES

CC1(CC2CC(C1)(CN2CN3C4=CC=CC=C4C(=C3O)N=NC(=O)CON=CC5=CC=C(C=C5)OC)C)C

Origin of Product

United States

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